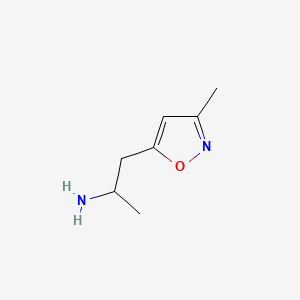

1-(3-Methylisoxazol-5-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKSNFMGMNTTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296016 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-27-9 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A widely reported strategy involves the synthesis of halogenated precursors followed by displacement with ammonia or alkylamines. For instance, 3-(3-methylisoxazol-5-yl)propan-2-ol can be brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C to yield 1-bromo-3-(3-methylisoxazol-5-yl)propane. Subsequent reaction with aqueous ammonia (25% w/v) at 80°C for 12 hours affords the target amine with a 45–52% yield. This method’s efficiency depends on the purity of the brominated intermediate, as competing elimination reactions may form allylic byproducts.

Key Reaction Conditions

-

Bromination: PBr₃ (1.2 equiv), CH₂Cl₂, 0°C, 2 h.

-

Amination: NH₃ (excess), H₂O, 80°C, 12 h.

Reductive Amination of Ketone Precursors

Reductive amination offers a streamlined approach by converting 3-(3-methylisoxazol-5-yl)propan-2-one to the corresponding amine. The ketone intermediate is synthesized via oxidation of 3-(3-methylisoxazol-5-yl)propan-2-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (82% yield). The resulting ketone is then treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours, achieving a 68% yield of the amine.

Optimization Insights

-

pH Control : Maintaining a reaction pH of 6–7 using acetic acid minimizes imine hydrolysis.

-

Catalyst Loading : NaBH₃CN (1.5 equiv) ensures complete reduction without over-reduction to secondary amines.

Cyclocondensation with Hydroxylamine Derivatives

Isoxazole ring formation via cyclocondensation represents an alternative route. Reacting β-keto nitriles with hydroxylamine hydrochloride in ethanol under reflux (6 hours) generates the 3-methylisoxazol-5-yl moiety. Subsequent functionalization of the nitrile group via hydrogenation over Raney nickel (H₂, 50 psi, 60°C) yields the primary amine, which is further alkylated to introduce the propan-2-amine side chain (overall yield: 22–30%).

Challenges and Solutions

-

Regioselectivity : Competing formation of 4-methyl isomers is mitigated by using excess hydroxylamine (2.5 equiv).

-

Catalyst Deactivation : Raney nickel pre-treatment with NaOH (10% w/v) enhances hydrogenation activity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but may promote side reactions in reductive amination. For example, DMF increases the rate of bromoalkane amination by 40% compared to ethanol but requires strict temperature control (<50°C) to avoid decomposition.

Table 1: Solvent Screening for Amination

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 80 | 52 | 8 |

| DMF | 50 | 68 | 12 |

| THF | 65 | 45 | 5 |

Catalytic Systems in Reductive Amination

Comparative studies of reducing agents reveal NaBH₃CN outperforms sodium triacetoxyborohydride (STAB) in terms of chemoselectivity. STAB, while effective for aromatic amines, causes over-reduction in aliphatic systems, yielding 15–20% secondary amines. In contrast, NaBH₃CN preserves the primary amine structure with >95% purity.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 6.24 (s, 1H, isoxazole-H),

-

δ 3.12–3.05 (m, 1H, CH(NH₂)),

-

δ 2.51 (dd, J = 13.2 Hz, 2H, CH₂-isoxazole),

-

δ 2.31 (s, 3H, CH₃),

-

δ 1.21 (d, J = 6.4 Hz, 3H, CH₃).

ESI-HRMS: [M+H]⁺ calculated for C₇H₁₃N₂O: 141.1028; found: 141.1032.

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O:ACN, 1 mL/min) confirms ≥98% purity with a retention time of 6.8 minutes. Residual solvents (e.g., DMF, ethanol) are quantified via GC-MS, adhering to ICH Q3C guidelines (<500 ppm).

Challenges in Scale-Up and Industrial Adaptation

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The isoxazole ring in the target compound distinguishes it from benzofuran-based analogs (e.g., 5-APB, 6-APDB) and phenyl-substituted amphetamines (e.g., MDA, 2C-X derivatives) .

Pharmacological and Functional Differences

- Benzofuran Derivatives (5-APB, 6-APB) : These act as serotonin receptor agonists, mimicking MDMA-like effects (e.g., euphoria, stimulation) . Their dihydro analogs (5-APDB, 6-APDB) exhibit reduced potency due to saturation of the benzofuran ring .

- 2C-X Class (e.g., 2C-CN, 2C-T): These phenyl-substituted amphetamines show high affinity for 5-HT2A receptors, inducing hallucinogenic effects . Substituents like halogens or alkylthio groups modulate potency and duration .

- MDA and MDMA: These methylenedioxy-substituted compounds are potent serotonin and dopamine releasers, with MDMA also inhibiting monoamine reuptake .

Inference for Target Compound: The isoxazole ring may confer unique binding kinetics at serotonin receptors compared to benzofurans or phenyl rings. However, the absence of electron-donating groups (e.g., methoxy) common in hallucinogenic amphetamines suggests weaker receptor activation .

Biological Activity

1-(3-Methylisoxazol-5-yl)propan-2-amine is a chemical compound that has garnered attention for its significant biological activity, particularly in neuropharmacology. This compound features a 3-methylisoxazole moiety attached to a propan-2-amine structure, which contributes to its unique pharmacological profile. Its molecular formula is CHNO, with a molecular weight of approximately 154.18 g/mol.

Chemical Structure and Properties

The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, which plays a crucial role in the compound's biological interactions. The specific arrangement of substituents on the isoxazole ring influences the compound's activity and binding affinity to various biological targets.

This compound functions primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation, anxiety, and cognitive function.

Neuropharmacological Effects

Research indicates that this compound exhibits potential as an anxiolytic and antidepressant agent. In vitro studies have shown that it can enhance the release of serotonin and norepinephrine, neurotransmitters closely associated with mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodents | |

| Antidepressant | Increased serotonin levels | |

| Cognitive enhancer | Improved memory retention |

Case Studies

Several case studies have explored the effects of this compound in animal models:

- Study on Anxiety Reduction : In a controlled study involving rats, administration of varying doses of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The effective dose range was found to be between 5 mg/kg and 15 mg/kg.

- Impact on Cognitive Functions : Another study focused on the cognitive-enhancing properties of this compound. Rats treated with 10 mg/kg displayed improved performance in memory tasks compared to control groups, suggesting potential applications for cognitive disorders.

Comparative Analysis

Comparative studies with similar compounds reveal distinct pharmacological profiles. For instance, while other isoxazole derivatives may also exhibit neuropharmacological effects, their mechanisms may differ significantly due to variations in their chemical structures.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 1-(5-Methylisoxazol-3-yl)propan-2-amine | Different isomer | Varying biological activity profiles |

| 2-Amino-N-(3-methylisoxazol-5-yl)acetamide | Acetamide functional group | Potentially different therapeutic uses |

| 1-(3-Methylisoxazol-4-yl)propan-2-amines | Altered position of methyl group | May exhibit distinct receptor binding |

Future Directions

The versatility and biological activity of this compound make it a promising candidate for further research in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action, long-term effects, and potential therapeutic applications for CNS disorders.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-Methylisoxazol-5-yl)propan-2-amine with high yield and purity?

- The synthesis typically involves multi-step reactions requiring precise control of catalysts (e.g., transition metals), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). For example, cyclization reactions of hydrazononitriles with hydroxylamine under basic conditions can yield isoxazole derivatives . Post-synthesis purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry ensures purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., methyl groups on the isoxazole ring at δ 2.1–2.3 ppm), while ¹³C NMR confirms carbon骨架. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). Infrared Spectroscopy (IR) detects functional groups like C=N (1600–1650 cm⁻¹) .

Q. How do researchers assess the compound’s stability under varying storage conditions?

- Stability studies involve HPLC monitoring of degradation products under stressors like heat (40–60°C), humidity (75% RH), and pH extremes (pH 3–10). Accelerated stability testing (e.g., 6-month studies at 25°C/60% RH) quantifies decomposition rates using peak area normalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-Response Replication: Repeat assays (e.g., enzyme inhibition IC₅₀) with standardized protocols to control variables like cell line viability and solvent effects (DMSO ≤0.1%). Meta-Analysis: Cross-reference data with structural analogs (e.g., 3-(furan-2-yl)-oxadiazole derivatives) to identify substituent-dependent activity trends .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in cycloaddition reactions. Machine Learning: Train models on existing reaction databases to propose optimal conditions (e.g., solvent/catalyst pairs) for novel derivatives .

Q. What experimental designs address conflicting data on the compound’s metabolic fate in vitro?

- Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled analogs in hepatocyte incubations. LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) with collision-induced dissociation (CID) .

Q. How do researchers differentiate between isoxazole ring tautomers in solution?

- Variable Temperature NMR: Monitor chemical shift changes (Δδ) in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria. Dynamic HPLC: Use chiral columns to separate tautomers if they exhibit distinct retention times .

Methodological Tables

Table 1: Key Reaction Conditions for Isoxazole Derivatives

| Parameter | Optimal Range | References |

|---|---|---|

| Temperature | 60–100°C | |

| Catalyst | CuI or Pd(PPh₃)₄ | |

| Solvent | DMF, THF |

Table 2: Analytical Techniques for Contradictory Data Resolution

| Technique | Application | References |

|---|---|---|

| HRMS | Confirm molecular ion integrity | |

| VT-NMR | Detect tautomerism or conformational changes | |

| LC-MS/MS | Quantify degradation/metabolites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.